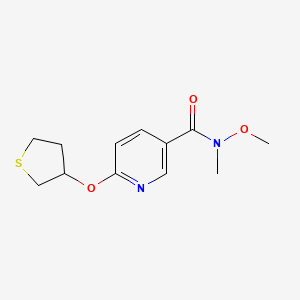

N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

説明

N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a nicotinamide derivative characterized by two distinct structural modifications:

- N-methoxy-N-methyl substitution on the amide nitrogen, enhancing solubility and metabolic stability.

- Tetrahydrothiophen-3-yl-oxy group at the 6-position of the pyridine ring, introducing a sulfur-containing heterocyclic moiety that may influence lipophilicity and receptor interactions.

特性

IUPAC Name |

N-methoxy-N-methyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-14(16-2)12(15)9-3-4-11(13-7-9)17-10-5-6-18-8-10/h3-4,7,10H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIYRJVTYHVDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)OC2CCSC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a novel compound belonging to the class of nicotinamide derivatives. Its unique structure, characterized by a pyridine ring, a methoxy group, and a tetrahydrothiophen moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O3S, with a molecular weight of 252.34 g/mol. The structural uniqueness arises from the combination of the nicotinamide core and the tetrahydrothiophen moiety, which may influence its biological activity and chemical reactivity.

Biological Activities

This compound has been investigated for various biological activities:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been highlighted in several studies.

- Antimicrobial Activity : Preliminary studies have suggested that this compound possesses antimicrobial properties against various bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in inflammatory diseases.

- Anticancer Properties : Initial findings suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer models, demonstrating a selective cytotoxic effect on tumor cells compared to non-cancerous cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.

- Modulation of Gene Expression : It may influence gene expression patterns associated with apoptosis and cell survival, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

科学的研究の応用

Chemical Characteristics

N-methoxy-N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a derivative of nicotinamide, characterized by its unique structural features that include a methoxy group and a tetrahydrothiophen moiety. These modifications may influence its biological activity and reactivity. The compound's structure can be summarized as follows:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| This compound | Pyridine ring with methoxy and tetrahydrothiophen moieties | Potential neuroprotective effects |

Neuroscience

Recent studies have indicated that this compound may have neuroprotective properties. Research suggests that compounds with similar structures can modulate neuroinflammatory pathways, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The compound's interaction with specific receptors and enzymes may lead to altered cellular responses that protect neuronal health .

Cardiovascular Health

The compound has been investigated for its potential role as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in cardiovascular diseases such as atherosclerosis and heart failure. Inhibiting MPO activity can reduce oxidative stress and inflammation, which are key factors in the progression of cardiovascular diseases . This makes this compound a candidate for further research in cardiovascular therapeutics.

Metabolic Disorders

There is emerging evidence that nicotinamide derivatives can influence metabolic pathways, particularly those related to nicotinamide metabolism and NAD+ production. Studies have shown that compounds like this compound might enhance NAD+ levels, which are crucial for cellular energy metabolism and overall metabolic health . This could have implications for treating metabolic disorders such as obesity and type 2 diabetes.

Case Study 1: Neurodegenerative Disease

A recent case study highlighted dysfunctional nicotinamide metabolism leading to neurodegenerative disease symptoms in a patient. The study found that treatment with nicotinamide derivatives improved metabolic function and reduced symptoms, suggesting a potential therapeutic application for compounds like this compound in similar conditions .

Case Study 2: Cardiovascular Application

In a clinical setting, the use of MPO inhibitors has been explored for patients with cardiovascular diseases. Preliminary results indicate that these inhibitors can significantly reduce inflammatory markers and improve cardiovascular health outcomes. This compound's potential role as an MPO inhibitor warrants further investigation through clinical trials .

類似化合物との比較

Structural and Functional Differences

The compound is compared below with nicotinamide derivatives reported in recent literature, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Nicotinamide Derivatives

Key Observations:

Substituent Position and Type: The target compound features an ether-linked tetrahydrothiophene at position 6, while compounds 6a–j have an amino-linked benzothiazole at position 2. The N-methoxy-N-methyl group in the target compound reduces hydrogen-bonding capacity, possibly increasing oral bioavailability relative to the thiazolidinone ring in 6a–j, which introduces conformational rigidity and polarity .

Biological Activity: Compounds 6a–j demonstrate broad-spectrum antimicrobial activity, with some analogues showing efficacy comparable to standard drugs like ciprofloxacin and fluconazole . The thiazolidinone ring and benzothiazole moiety are likely critical for targeting microbial enzymes or membranes. The biological activity of the target compound remains uncharacterized in the provided evidence. However, its tetrahydrothiophene group—a saturated sulfur heterocycle—may confer unique interactions with sulfur-binding enzymes or receptors.

Analytical and Pharmacokinetic Considerations

The UPLC-MS/MS method described in enables simultaneous detection of nicotinamide analogues with high sensitivity (LOD: 0.075–0.600 μg/mL) and recovery (84.6–108.6%) . This approach is applicable to quantify the target compound and its analogues in complex matrices (e.g., health products), ensuring regulatory compliance and quality control.

Table 2: Analytical Performance of UPLC-MS/MS for Nicotinamide Compounds (from )

| Parameter | Value Range |

|---|---|

| Linearity (R²) | >0.996 |

| Detection Limit (LOD) | 0.075–0.600 μg/mL |

| Recovery (%) | 84.6–108.6 |

| RSD (%) | 2.1–8.7 |

Implications for Drug Design

- Antimicrobial Nicotinamides: The thiazolidinone-benzothiazole scaffold in 6a–j highlights the importance of fused heterocycles for antimicrobial activity. In contrast, the target compound’s tetrahydrothiophene-ether motif may prioritize different biological targets, such as anti-inflammatory or metabolic pathways.

- Solubility vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。